4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid
CAS No.: 303090-93-9
Cat. No.: VC4446077
Molecular Formula: C21H23ClO3S
Molecular Weight: 390.92
* For research use only. Not for human or veterinary use.
![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid - 303090-93-9](/images/structure/VC4446077.png)
Specification
CAS No. | 303090-93-9 |
---|---|
Molecular Formula | C21H23ClO3S |
Molecular Weight | 390.92 |
IUPAC Name | 4-(4-tert-butylphenyl)-2-[(4-chlorophenyl)methylsulfanyl]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C21H23ClO3S/c1-21(2,3)16-8-6-15(7-9-16)18(23)12-19(20(24)25)26-13-14-4-10-17(22)11-5-14/h4-11,19H,12-13H2,1-3H3,(H,24,25) |
Standard InChI Key | QGPCQMNQXSYVEI-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)SCC2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central 4-oxobutanoic acid backbone substituted at the 2-position with a (4-chlorobenzyl)sulfanyl group and at the 4-position with a 4-tert-butylphenyl moiety. Its systematic IUPAC name, 4-(4-tert-butylphenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid, reflects this arrangement. The molecular formula is C21H23ClO3S, with a molecular weight of 390.92 g/mol .
Key Structural Features:
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4-Oxobutanoic acid: Provides a carboxylic acid functional group for potential hydrogen bonding or salt formation.
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4-tert-Butylphenyl group: Enhances lipophilicity and steric bulk, influencing membrane permeability.
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(4-Chlorobenzyl)sulfanyl moiety: Introduces electrophilic character and potential for thiol-mediated interactions .
Spectroscopic Identification
While experimental spectral data (e.g., NMR, IR) are unavailable in public domains, computational predictions suggest distinctive signals:
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¹H NMR: Expected resonances for tert-butyl protons (~1.3 ppm), aromatic protons (~7.2–7.8 ppm), and the sulfanyl-linked CH2 group (~3.8 ppm).
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IR: Strong absorption bands near 1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, if unoxidized) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound likely involves multi-step organic reactions, as inferred from analogous structures. A proposed route includes:
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Friedel-Crafts Acylation: Introduction of the tert-butylphenyl group to a butanoic acid derivative.
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Sulfanyl Group Incorporation: Nucleophilic substitution or thiol-ene reaction to attach the (4-chlorobenzyl)sulfanyl moiety.
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Oxidation and Purification: Final oxidation to the 4-oxo derivative, followed by chromatography or crystallization .
Table 1: Hypothetical Synthesis Steps
Step | Reaction Type | Reagents/Conditions | Intermediate |
---|---|---|---|
1 | Friedel-Crafts Acylation | AlCl₃, 4-tert-butylbenzoyl chloride | 4-(4-tert-butylphenyl)butanoyl chloride |
2 | Thiol Substitution | 4-Chlorobenzyl mercaptan, Base | 2-[(4-chlorobenzyl)sulfanyl] intermediate |
3 | Oxidation | KMnO₄, Acidic conditions | 4-Oxobutanoic acid derivative |
Yield Optimization
Maximizing yield requires precise control of stoichiometry, temperature, and catalyst selection. Side reactions, such as over-oxidation or disulfide formation, must be mitigated through inert atmospheres and low-temperature conditions.
Physical and Chemical Properties
Physicochemical Parameters
Predicted properties from computational models include:
Table 2: Predicted Physical Properties
Property | Value |
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Boiling Point | 554.1 ± 50.0 °C |
Density | 1.192 ± 0.06 g/cm³ |
LogP (Partition Coefficient) | 3.69 (estimated) |
pKa | 2.14 ± 0.23 (carboxylic acid) |
Reactivity and Stability
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